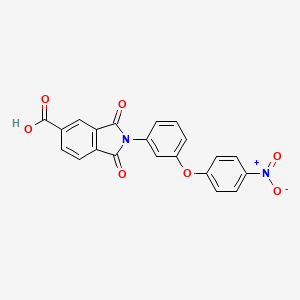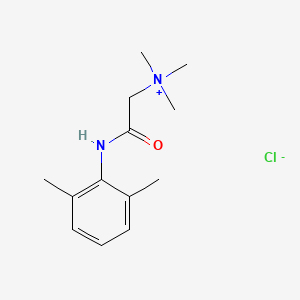
H2L 5765834
Übersicht
Beschreibung
Die Verbindung hat ein Molekulargewicht von 404,33 und eine chemische Formel von C21H12N2O7 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von H2L 5765834 umfasst mehrere Schritte, einschließlich der Herstellung von Zwischenverbindungen und deren anschließender Reaktion unter kontrollierten Bedingungen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt in spezialisierten Anlagen, die mit modernen chemischen Syntheseanlagen ausgestattet sind. Der Prozess umfasst großtechnische Reaktionen, Reinigung und Qualitätskontrolle, um sicherzustellen, dass die Verbindung die geforderten Reinheitsstandards erfüllt. Die Verbindung wird üblicherweise in fester Form geliefert und kann für Forschungsanwendungen in Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate mit modifizierten funktionellen Gruppen und verbesserter biologischer Aktivität umfassen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Forschungswerkzeug verwendet, um die Eigenschaften und das Verhalten von Lysophosphatidsäure-Rezeptoren zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Lysophosphatidsäure-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Zellsignalisierung und Thrombozytenaktivierung.
Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit der Aktivität von Lysophosphatidsäure-Rezeptoren untersucht, wie z. B. Entzündungen und Fibrose.
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der Qualitätskontrolle eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Antagonisierung der Lysophosphatidsäure-Rezeptoren LPA1, LPA3 und LPA5. Das bedeutet, dass die Verbindung an diese Rezeptoren bindet und ihre Aktivität hemmt, wodurch die Übertragung extrazellulärer Signale von Lysophosphatidsäure auf Zellen verhindert wird. Diese Hemmung kann verschiedene zelluläre Prozesse beeinflussen, einschließlich Zellproliferation, Migration und Überleben .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H2L 5765834 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale reactions, purification, and quality control to ensure the compound meets the required purity standards. The compound is usually supplied in solid form and can be dissolved in solvents such as dimethyl sulfoxide (DMSO) for use in research applications .
Analyse Chemischer Reaktionen
Types of Reactions
H2L 5765834 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
H2L 5765834 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a research tool to study the properties and behavior of lysophosphatidic acid receptors.
Biology: It is used to investigate the role of lysophosphatidic acid receptors in various biological processes, including cell signaling and platelet activation.
Medicine: this compound is studied for its potential therapeutic applications in treating conditions related to lysophosphatidic acid receptor activity, such as inflammation and fibrosis.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Wirkmechanismus
H2L 5765834 exerts its effects by antagonizing lysophosphatidic acid receptors LPA1, LPA3, and LPA5. This means that the compound binds to these receptors and inhibits their activity, preventing the transmission of extracellular signals from lysophosphatidic acid to cells. This inhibition can affect various cellular processes, including cell proliferation, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die H2L 5765834 ähnlich sind, gehören andere Lysophosphatidsäure-Rezeptor-Antagonisten, wie z. B.:
Ki16425: Ein Antagonist von LPA1- und LPA3-Rezeptoren.
AM095: Ein selektiver Antagonist des LPA1-Rezeptors.
Debio 0719: Ein Antagonist von LPA1- und LPA3-Rezeptoren
Einzigartigkeit
This compound ist einzigartig in seiner Fähigkeit, mehrere Lysophosphatidsäure-Rezeptoren (LPA1, LPA3 und LPA5) mit hoher Spezifität zu antagonisieren. Diese breite antagonistische Aktivität macht es zu einem wertvollen Werkzeug für die Untersuchung der komplexen Rollen von Lysophosphatidsäure-Rezeptoren in verschiedenen biologischen Prozessen und für die Entwicklung potenzieller therapeutischer Wirkstoffe, die auf diese Rezeptoren abzielen .
Eigenschaften
IUPAC Name |
2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYPTENHTPNXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420841-84-5 | |
| Record name | H2L-5765834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420841845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H2L-5765834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64AMW7H2SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)
